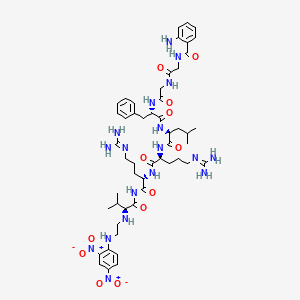
Quinalfos
Descripción general
Descripción
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . It is a reddish-brown liquid with the chemical formula C12H15N2O3PS and IUPAC name O, O-diethyl O-quinoxalin-2-yl phosphorothioate . It is widely used in crops such as wheat, rice, coffee, sugarcane, and cotton .
Synthesis Analysis
The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .Molecular Structure Analysis
The molecular structure of Quinalphos is represented by the formula C12H15N2O3PS .Chemical Reactions Analysis
Quinalphos was swiftly broken down to 41.54% of its initial concentration within 24 hours . The metabolic profile of this fungus may be used by mammals as a reference for the metabolism of exogenous compounds .Physical And Chemical Properties Analysis
Quinalphos is a white odorless crystal . It is soluble in many organic solvents such as benzene, toluene, xylene, alcohol, ether, acetone, acetonitrile, ethyl acetate, and so on . It is slightly soluble in petroleum ether, and its solubility in water is 22mg/L at normal temperature .Aplicaciones Científicas De Investigación
Destino ambiental y ecotoxicidad
Se estudia el destino ambiental del Quinalfos, que incluye cómo se degrada y persiste en el medio ambiente. La investigación también se centra en su ecotoxicidad, examinando el impacto en los organismos no objetivo y los posibles riesgos para la salud de los animales y los humanos debido a su amplio uso en la agricultura .
Biodegradación y vías metabólicas
Los estudios han explorado la biodegradación del this compound por varios microorganismos, como Cunninghamella elegans, que se utiliza para simular las vías metabólicas de los mamíferos. Esta investigación es crucial para comprender cómo se descompone el this compound en el medio ambiente y en los organismos vivos .
Análisis de toxicidad y respuesta de biomarcadores
Se han realizado investigaciones sobre la toxicidad del this compound, en particular sus efectos en organismos beneficiosos no objetivo como las lombrices de tierra. Esto incluye identificar biomarcadores que responden a sus efectos, lo cual es importante para evaluar el riesgo de exposición al this compound .
Propiedades y aprobaciones de pesticidas
Se analizan las propiedades químicas del this compound, como su temperatura de descomposición y su efectividad como pesticida y acaricida. Los estudios también revisan sus aprobaciones regulatorias y las pautas de uso recomendadas .
Evaluación de riesgos y descontaminación
Evaluar los riesgos asociados con el uso de this compound y desarrollar estrategias de descontaminación son áreas clave de investigación. Esto implica estudiar la degradación del this compound en entornos contaminados y sus posibles riesgos para la salud .
Aplicaciones agrícolas
El uso de this compound en la agricultura, particularmente en el control de plagas para cultivos como las plantaciones de té en India, es otra área significativa de estudio. El objetivo es comprender su efectividad y desarrollar las mejores prácticas para su uso mientras se minimiza el impacto ambiental .
Mecanismo De Acción
Target of Action
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of Action
Quinalphos acts as an inhibitor of AChE . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine in the synapses, causing continuous, unregulated nerve impulses that can lead to paralysis and death in insects.
Biochemical Pathways
The biochemical pathways affected by quinalphos are primarily those involved in nerve signal transmission. The inhibition of AChE disrupts normal synaptic transmission, leading to a range of downstream effects. In addition, studies have shown that quinalphos can be metabolized by certain microorganisms, such as Cunninghamella elegans, producing various metabolites . Cytochrome P450 monooxygenases have been implicated in the metabolism of quinalphos .
Pharmacokinetics
Quinalphos is rapidly degraded by C. elegans, with 92% of the compound degraded in 7 days . The degradation of quinalphos leads to the production of various metabolites, which are further metabolized or excreted . The rapid degradation suggests that quinalphos may have a relatively short half-life in organisms, affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of quinalphos. For example, certain microorganisms in the soil can degrade quinalphos, reducing its persistence in the environment . Furthermore, the widespread use of quinalphos can lead to increased resistance in insects, reducing its efficacy . It’s also important to note that quinalphos is classified as moderately toxic by the World Health Organization and the U.S. Environmental Protection Agency, and its use can pose a risk to non-target organisms .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Quinalphos interacts with various enzymes and proteins. The degradation products of Quinalphos are similar to those of mammals, making it often used to simulate the metabolism pathways of mammals . Cytochrome P450 monooxygenases are involved in the metabolism of Quinalphos .
Cellular Effects
Quinalphos has been shown to cause damage to non-target organisms . The acute percutaneous toxicity of Quinalphos is 26.19 mg/kg (male Swiss albino rat) and 24.90 mg/kg (Female Swiss albino rat) .
Molecular Mechanism
Quinalphos exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is swiftly broken down to 41.54% of its initial concentration within 24 hours, and after 7 days, it is no longer detectable .
Temporal Effects in Laboratory Settings
In laboratory settings, Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .
Dosage Effects in Animal Models
The effects of Quinalphos vary with different dosages in animal models . It causes acute toxicity in Eudrilus eugeniae; hence, it is suggested that non-target eco-friendly Eudrilus eugeniae earthworms may be at risk if exposed to the excessive concentrations of Quinalphos organophosphate insecticide in soil .
Metabolic Pathways
Quinalphos is involved in various metabolic pathways. The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Ten metabolites were produced during the degradation of Quinalphos .
Propiedades
IUPAC Name |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQUHIFYBATCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024291 | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13593-03-8 | |
| Record name | Quinalphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13593-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinalphos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinalphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)
![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)

![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)


![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)


